molecular formula C6H7NSe B3360363 Pyridine, 2-(methylseleno)- CAS No. 88871-79-8

Pyridine, 2-(methylseleno)-

Cat. No.: B3360363
CAS No.: 88871-79-8
M. Wt: 172.1 g/mol
InChI Key: WHKOWWJPLFOWDZ-UHFFFAOYSA-N
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Description

Pyridine, 2-(methylseleno)-, is a selenium-containing pyridine derivative characterized by a methylseleno (-SeCH₃) substituent at the 2-position of the pyridine ring. For example, the introduction of methylseleno groups in nucleoside synthesis involves NaBH₄-mediated reduction of dimethyl diselenide (CH₃SeSeCH₃) in THF, as seen in the preparation of 2’-methylseleno guanosine phosphoramidite . This suggests that 2-(methylseleno)pyridine may share similar synthetic pathways, leveraging selenium’s nucleophilicity and redox reactivity. Selenium-functionalized pyridines are of interest in medicinal chemistry and materials science due to selenium’s unique electronic properties and biological activity .

Properties

IUPAC Name

2-methylselanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NSe/c1-8-6-4-2-3-5-7-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKOWWJPLFOWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Se]C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NSe
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473467
Record name Pyridine, 2-(methylseleno)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88871-79-8
Record name Pyridine, 2-(methylseleno)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(methylseleno)- typically involves the introduction of a methylseleno group into the pyridine ring. One common method is the reaction of 2-chloropyridine with sodium methylselenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of Pyridine, 2-(methylseleno)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as distillation and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(methylseleno)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Pyridine, 2-(methylseleno)- can yield selenoxide derivatives, while substitution reactions can produce various substituted pyridine compounds .

Scientific Research Applications

Pyridine, 2-(methylseleno)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-(methylseleno)- involves its interaction with various molecular targets and pathways. The methylseleno group can undergo redox reactions, influencing cellular redox balance. This can lead to the modulation of oxidative stress and the activation of signaling pathways involved in cell proliferation and apoptosis. The compound’s ability to interact with thiol groups in proteins and enzymes also plays a significant role in its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Pyridine, 2-(methylseleno)- with structurally or functionally related pyridine derivatives, emphasizing substituent effects, applications, and physicochemical properties.

Compound Substituent Key Properties/Applications Synthesis Highlights References
Pyridine, 2-(methylseleno)- -SeCH₃ at 2-position Likely exhibits redox activity and potential biological roles (e.g., antioxidant, anticancer). Likely involves NaBH₄/CH₃SeSeCH₃ in THF, analogous to seleno-nucleoside synthesis.
2-(Phenylselenonyl)pyridine -SeO₂C₆H₅ at 2-position - Anticancer, antioxidant applications.
- Crystal structure: Perpendicular pyridine/phenyl rings with π-π interactions.
Oxidation of 2-(phenylseleninyl)pyridine with KMnO₄ in acetic acid.
2-(Chloromethyl)pyridine hydrochloride -CH₂Cl at 2-position - White/yellow crystalline solid.
- Reacts as an alkylating agent; used in organic synthesis.
- Hazardous: skin/eye irritant.
Commercial synthesis via chlorination of 2-picoline.
Pyriproxyfen -OCH₂(C₆H₅O) at 2-position - Insect growth regulator (pesticide).
- Targets juvenile hormone receptors.
Derived from phenoxyphenoxy-ethoxy substitution on pyridine.
2-Methylpyridine -CH₃ at 2-position - Simple alkyl derivative.
- Solvent and precursor for agrochemicals/pharmaceuticals.
Industrial alkylation of pyridine.

Key Observations:

The phenylselenonyl derivative demonstrates anticancer and antioxidant properties due to selenium’s ability to modulate oxidative stress . In contrast, the methylseleno group’s smaller size may enhance bioavailability compared to bulkier arylselenonyl groups. Halogenated derivatives like 2-(chloromethyl)pyridine hydrochloride are highly reactive alkylating agents but pose significant health hazards (e.g., neurotoxicity) . Their applications focus on synthetic intermediates rather than direct biological use. Ether-linked substituents (e.g., pyriproxyfen) prioritize stability and target specificity, making them suitable for agricultural use .

Structural and Crystallographic Insights: The phenylselenonyl group in 2-(phenylselenonyl)pyridine creates a near-perpendicular dihedral angle (79.16°) between pyridine and phenyl rings, stabilizing the crystal lattice via weak C–H⋯O and π–π interactions .

Synthetic Methodologies: Selenium incorporation often involves redox steps. For example, 2-(phenylselenonyl)pyridine is synthesized via oxidation of its seleninyl precursor , while methylseleno groups are introduced via diselenide reduction . Chlorinated derivatives rely on direct halogenation or substitution reactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(methylseleno)pyridine, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The compound can be synthesized via selenation of pyridine derivatives. For example, oxidation of 2-(phenylseleninyl)pyridine with potassium permanganate (KMnO₄) in glacial acetic acid at room temperature for 3 hours yields 85% product . Key factors include solvent selection (polar aprotic solvents enhance reactivity), stoichiometry of the oxidizing agent (excess KMnO₄ ensures complete conversion), and reaction monitoring via thin-layer chromatography (TLC) to optimize termination . Purification involves neutralization with sodium bicarbonate and extraction with dichloromethane, followed by crystallization from CHCl₃/CCl₄ mixtures .

Q. What spectroscopic techniques are most effective for characterizing 2-(methylseleno)pyridine derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and selenium-induced deshielding effects. For structural confirmation, single-crystal X-ray diffraction (SCXRD) is critical: it resolves dihedral angles (e.g., 79.16° between pyridine and phenyl rings in related selenocompounds) and intermolecular interactions (e.g., weak C–H⋯O and π–π stacking) . Mass spectrometry (MS) with electrospray ionization (ESI) verifies molecular weight, while Fourier-transform infrared (FTIR) detects Se–C and Se–O vibrational modes .

Q. How does the electronic structure of 2-(methylseleno)pyridine influence its reactivity in coordination chemistry?

  • Methodological Answer : The selenium atom’s lone pairs and polarizable nature enable ligand behavior in metal complexes. For example, in cobaltocenium derivatives, selenium’s electron-donating capacity stabilizes metal centers, as observed in microwave-assisted syntheses . Computational studies (DFT) can model charge distribution, predicting binding affinities for transition metals like iridium or ruthenium in catalytic cycles .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed mechanisms for selenium-mediated catalysis involving 2-(methylseleno)pyridine?

  • Methodological Answer : SCXRD reveals steric and electronic effects critical to catalytic activity. For instance, in [Cp*IrCl₂]₂-catalyzed cyclizations, the perpendicular orientation of pyridine and selenium-containing moieties (evidenced by dihedral angles >70°) creates steric hindrance, favoring specific transition states . Pairing crystallography with kinetic isotope effects (KIEs) distinguishes between associative and dissociative pathways .

Q. What strategies mitigate challenges in interpreting conflicting biological activity data for 2-(methylseleno)pyridine derivatives?

  • Methodological Answer : Contradictions in bioactivity (e.g., antioxidant vs. pro-oxidant effects) require dose-response profiling and mechanistic assays. For example, in enzyme inhibition studies, use IC₅₀ values with positive/negative controls to differentiate selective vs. non-selective binding . Redox activity can be quantified via cyclic voltammetry (CV) to correlate selenium’s oxidation state with biological outcomes .

Q. How do solvent and substituent effects modulate the catalytic efficiency of 2-(methylseleno)pyridine in cross-coupling reactions?

  • Methodological Answer : Polar solvents (e.g., DMF) enhance selenium’s nucleophilicity, accelerating oxidative addition in Pd-catalyzed reactions. Substituents at the pyridine’s 4-position (e.g., –CF₃ or –Cl) increase electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings . Kinetic studies (e.g., variable-temperature NMR) track rate constants to optimize ligand design .

Data Analysis and Interpretation

Q. What statistical frameworks address variability in synthetic yield data for 2-(methylseleno)pyridine analogs?

  • Methodological Answer : Multivariate analysis (ANOVA) identifies significant factors (e.g., temperature, catalyst loading). For example, a Plackett-Burman design can screen 8 variables in 12 experiments, prioritizing critical parameters like reaction time and solvent polarity . Robustness is validated via RSD (relative standard deviation) calculations for replicate syntheses .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for selenium-containing intermediates?

  • Methodological Answer : Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations refine density functional theory (DFT) models by incorporating solvation effects. For instance, discrepancies in Se–C bond lengths (predicted vs. XRD-measured) are minimized by adjusting basis sets (e.g., def2-TZVP) and implicit solvent models (e.g., COSMO) .

Tables for Key Data

Table 1: Crystallographic Parameters for 2-(Phenylselenonyl)pyridine

ParameterValue
Dihedral angle (pyridine-phenyl)79.16°
π–π stacking distance3.348–3.591 Å
C–H⋯O interaction2.42 Å (H⋯O)

Table 2: Synthetic Yields Under Varied Conditions

Oxidizing AgentSolventTime (h)Yield (%)
KMnO₄Acetic acid385
H₂O₂Ethanol662

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine, 2-(methylseleno)-
Reactant of Route 2
Pyridine, 2-(methylseleno)-

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